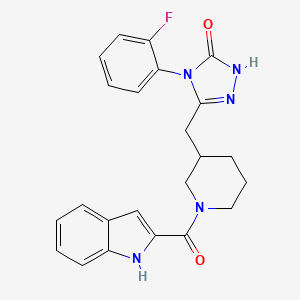
3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Overview of 1H-1,2,4-Triazole Derivatives
The compound "3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one" is part of the broader class of 1H-1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities and potential therapeutic applications. This review focuses on the scientific research applications of these derivatives, highlighting their synthesis, biological activities, and potential for drug development.
Synthesis and Biological Evaluation
Triazole derivatives, including those related to the specified compound, have been a focus of synthetic and medicinal chemistry due to their wide range of biological activities. Ferreira et al. (2013) discussed the significance of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, emphasizing their potential in developing new drugs with antimicrobial, antitumoral, and antiviral properties. The review highlighted the need for new, more efficient preparations of these compounds considering green chemistry principles and targeting diseases with emerging drug resistance (Ferreira et al., 2013).
Chemical Modeling and Biological Activities
Ohloblina (2022) reviewed the chemistry of 1,2,4-triazoles, pointing out their antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The review suggested that 1,2,4-triazole derivatives, through chemical modeling, offer a promising direction for scientific research, underscoring their relevance and prospects for further exploration in organic synthesis (Ohloblina, 2022).
Contribution to Cytochrome P450 Isoforms Inhibition
Khojasteh et al. (2011) provided insights into the selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms, a crucial aspect in drug metabolism and potential drug-drug interactions. Although not directly mentioning the specified compound, this research contextually supports the importance of understanding how triazole derivatives can influence drug metabolism, hinting at their potential roles in modulating or inhibiting CYP isoforms (Khojasteh et al., 2011).
Proton-Conducting Polymeric Membranes
Prozorova and Pozdnyakov (2023) discussed the application of 1H-1,2,4-triazole and its derivatives in developing proton-conducting membranes for fuel cells. Their review underlines the potential of these compounds in improving the thermal stability, mechanical strength, and ionic conductivity of electrolyte membranes, demonstrating the versatility of triazole derivatives beyond pharmaceutical applications (Prozorova & Pozdnyakov, 2023).
特性
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(1H-indole-2-carbonyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-17-8-2-4-10-20(17)29-21(26-27-23(29)31)12-15-6-5-11-28(14-15)22(30)19-13-16-7-1-3-9-18(16)25-19/h1-4,7-10,13,15,25H,5-6,11-12,14H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHQEVBHRJWZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)CC4=NNC(=O)N4C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide](/img/structure/B2473704.png)
![6-ethyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2473705.png)
![2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2473708.png)
![(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2473710.png)
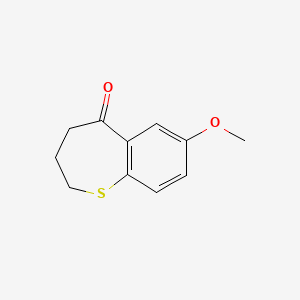
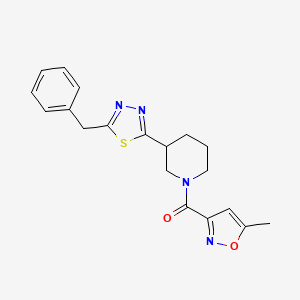
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2473713.png)
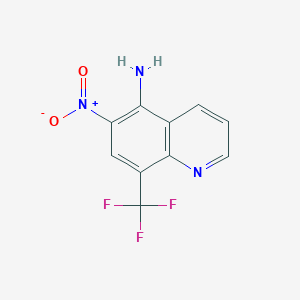
![4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2473715.png)
![2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide](/img/structure/B2473718.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2473719.png)
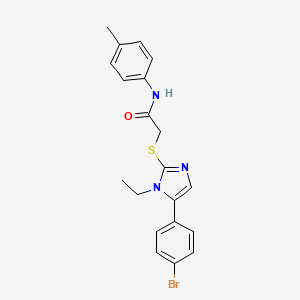
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2473723.png)